molecular formula C8H11NO2 B8345027 (S)-2-(Hydroxyamino)-2-phenylethanol

(S)-2-(Hydroxyamino)-2-phenylethanol

Cat. No.: B8345027
M. Wt: 153.18 g/mol
InChI Key: QUVAFEWWDUJASM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Hydroxyamino)-2-phenylethanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a hydroxyl group, an amino group, and a phenyl group attached to the same carbon atom, making it an interesting molecule for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Hydroxyamino)-2-phenylethanol typically involves the reduction of nitro compounds or the aminohydroxylation of alkenes. One common method is the reduction of (S)-2-Nitro-2-Phenylethanol using reducing agents like hydrogen in the presence of a palladium catalyst or using sodium borohydride. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Hydroxyamino)-2-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 2-Phenylacetaldehyde or 2-Phenylacetone.

    Reduction: Formation of 2-Amino-2-Phenylethanol.

    Substitution: Formation of 2-Halo-2-Phenylethanol derivatives.

Scientific Research Applications

(S)-2-(Hydroxyamino)-2-phenylethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (S)-2-(Hydroxyamino)-2-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Hydroxyamino-2-Phenylethanol: The enantiomer of (S)-2-(Hydroxyamino)-2-phenylethanol, with similar chemical properties but different biological activities.

    2-Amino-2-Phenylethanol: Lacks the hydroxyl group, leading to different reactivity and applications.

    2-Hydroxy-2-Phenylethanol:

Uniqueness

This compound is unique due to its chiral nature and the presence of both hydroxyl and amino groups, making it a versatile compound for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(2S)-2-(hydroxyamino)-2-phenylethanol

InChI

InChI=1S/C8H11NO2/c10-6-8(9-11)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-/m1/s1

InChI Key

QUVAFEWWDUJASM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NO

Canonical SMILES

C1=CC=C(C=C1)C(CO)NO

Origin of Product

United States

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